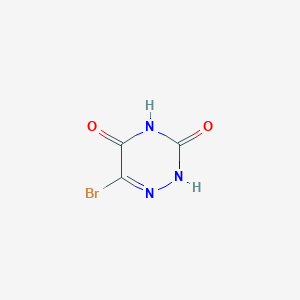
5-溴-6-氮杂尿嘧啶
描述
5-Bromo-6-azauracil is a nucleophilic compound that can be used to treat wastewater. It is also able to lyse cells and has been used as an immobilizing agent . The most marked effect of 5-bromo-6-azauracil on yeast cells is to cause cell lysis .
Synthesis Analysis
The synthesis of 5-Bromo-6-azauracil derivatives involves the nucleophilic substitution of 5-bromo-6-azauracil with various aromatic amines and phenols .Molecular Structure Analysis
The molecular structure of 5-Bromo-6-azauracil includes a molecular formula of C3H2BrN3O2 and a molecular weight of 191.971 .Chemical Reactions Analysis
5-Bromo-6-azauracil is a reactive compound that can undergo nucleophilic substitution . It has been used in the synthesis of new poly heterocyclic nitrogen systems .Physical And Chemical Properties Analysis
5-Bromo-6-azauracil has a density of 2.3±0.1 g/cm3, a boiling point of 451.8±48.0 °C at 760 mmHg, and a flash point of 227.0±29.6 °C .科学研究应用
Synthesis of Nucleoside Antibiotics
5-Bromo-6-azauracil is used in the synthesis of nucleoside antibiotics . For instance, it is used in the production of 1-[(2-Acetoxyethoxy)methyl]-3-benzyl-5-bromo-6-azauracil . These antibiotics possess various biological activities such as antibacterial, antifungal, anticancer, and herbicidal activities .
Antifungal Applications
The compound is used in the production of antifungal antibiotics like polyoxin . Polyoxins are effective not only for rice fungal diseases but also for other plant pathogens .
Wastewater Treatment
5-Bromo-6-azauracil is a nucleophilic compound that can be used to treat wastewater . Its reactive nature enables it to undergo nucleophilic substitution, making it useful in this application .
Cell Lysis
The most marked effect of 5-bromo-6-azauracil on yeast cells is to cause cell lysis . This property makes it useful in biological research where cell lysis is required .
Immobilizing Agent
5-Bromo-6-azauracil has been used as an immobilizing agent . This application is particularly useful in biological and chemical research where immobilization of certain compounds or cells is necessary .
Research in Organic Chemistry
The compound is used in organic chemistry research, particularly in the study of reactions involving nucleophilic substitution . Its reactivity and nucleophilic properties make it a valuable tool in this field .
作用机制
Target of Action
5-Bromo-6-azauracil is a brominated derivative of uracil that acts as an antimetabolite or base analog . It substitutes for thymine in DNA, which is its primary target . The role of thymine is crucial in DNA as it pairs with adenine during DNA replication.
Mode of Action
5-Bromo-6-azauracil can induce DNA mutation in the same way as 2-aminopurine . It exists in three tautomeric forms that have different base pairing properties . The keto form is complementary to adenine, so it can be incorporated into DNA by aligning opposite adenine residues during DNA replication . Alternatively, the enol and ion forms are complementary to guanine . This means that 5-Bromo-6-azauracil can be present in DNA either opposite adenine or guanine .
Biochemical Pathways
The three forms of 5-Bromo-6-azauracil frequently interchange, so base-pairing properties can become altered at any time . The result of this is that during a subsequent round of replication, a different base is aligned opposite the 5-Bromo-6-azauracil residue . Further rounds of replication ‘fix’ the change by incorporating a normal nitrogen base into the complementary strand .
Pharmacokinetics
The reactive nature of 5-bromo-6-azauracil enables it to undergo nucleophilic substitutions with amines, which are present in the cell wall and other biomolecules .
Result of Action
5-Bromo-6-azauracil induces a point mutation via base substitution . This base pair will change from an A-T to a G-C or from a G-C to an A-T after a number of replication cycles, depending on whether 5-Bromo-6-azauracil is within the DNA molecule or is an incoming base when it is enolized or ionized .
Action Environment
The action of 5-Bromo-6-azauracil can be influenced by environmental factors. For instance, it has been used to treat wastewater , suggesting that it may retain its activity in various environmental conditions.
安全和危害
属性
IUPAC Name |
6-bromo-2H-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrN3O2/c4-1-2(8)5-3(9)7-6-1/h(H2,5,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTFEWXYAOATFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(=NNC(=O)N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197835 | |
| Record name | 5-Bromo-6-azauracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4956-05-2 | |
| Record name | 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4956-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-azauracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004956052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-6-azauracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-BROMO-1,2,4-TRIAZINE-3,5-(2H,4H)-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary biological effects of 5-bromo-6-azauracil?
A1: 5-bromo-6-azauracil exhibits various biological activities, primarily stemming from its antimetabolite properties. Research indicates it acts as an antiviral, anticarcinogenic, and cell growth inhibitor []. This compound also displays potential as an antibacterial agent [].
Q2: How does 5-bromo-6-azauracil exert its antimetabolite effect?
A2: While the precise mechanism remains under investigation, research suggests 5-bromo-6-azauracil interferes with nucleic acid synthesis. This disruption stems from its structural similarity to natural pyrimidines, leading to its incorporation into nucleic acids and subsequent dysfunction [].
Q3: What structural modifications of 5-bromo-6-azauracil have been explored and what is their impact on biological activity?
A3: Scientists have synthesized various 5-substituted-6-azauracil derivatives, particularly exploring substitutions at the 5-position with aromatic amines, phenols, and alkyl amino groups [, ]. These modifications aim to enhance its properties as a ligand in copper (II) complexes, potentially leading to improved antiviral activity []. Additionally, researchers have investigated 5-bromo-6-azauracil nucleosides, particularly with 2-acetamido-2-deoxy-D-glucose, for potential antiviral and antimutagenic activities [].
Q4: Are there any known instances of resistance developing to 5-bromo-6-azauracil?
A4: While specific resistance mechanisms for 5-bromo-6-azauracil are not extensively discussed in the provided research, it's important to acknowledge that resistance development is a possibility with any compound exhibiting antimetabolite activity. Further research is needed to explore potential resistance mechanisms and cross-resistance with other related compounds.
Q5: Has 5-bromo-6-azauracil been used in any clinical trials, and if so, what were the outcomes?
A5: The provided research does not mention any completed or ongoing clinical trials involving 5-bromo-6-azauracil. Further research and development, including preclinical studies and potential clinical trials, are necessary to determine its efficacy and safety in humans.
Q6: What is the molecular formula and weight of 5-bromo-6-azauracil?
A6: The molecular formula for 5-bromo-6-azauracil is C4H2BrN3O2. Its molecular weight is 217.99 g/mol.
Q7: What analytical techniques are typically employed to characterize and quantify 5-bromo-6-azauracil?
A7: Common analytical techniques for characterizing 5-bromo-6-azauracil and its derivatives include nuclear magnetic resonance (NMR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS) [, ]. These methods provide valuable information about the compound's structure, purity, and presence in various matrices.
Q8: Have there been studies on the stability of 5-bromo-6-azauracil under various conditions?
A8: While the provided research doesn't offer detailed stability data, one study investigated the stability of tritium-labeled 6-azauracil and 6-azauridine at 100°C in aqueous solution []. This information suggests a certain degree of stability under these specific conditions, but further investigation is needed to evaluate its stability profile under different storage conditions, pH levels, and in various formulations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

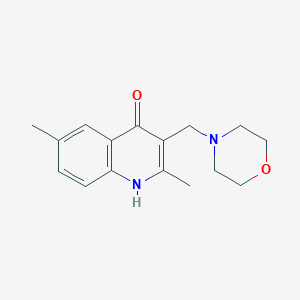

![Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester](/img/structure/B188766.png)
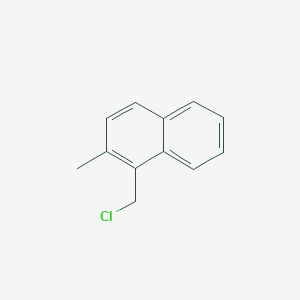
![Methyl 2-[(ethoxycarbonyl)amino]benzoate](/img/structure/B188768.png)
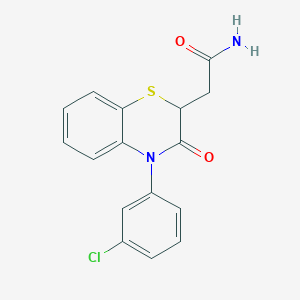
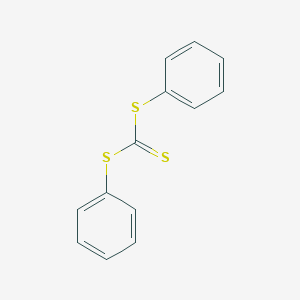


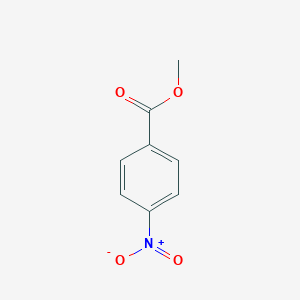
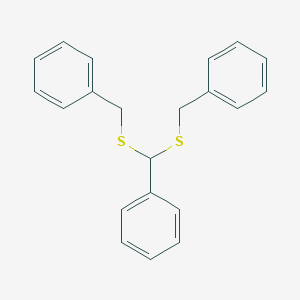

![5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B188781.png)
